molecular formula C17H15ClN2O3 B5019455 4-chloro-N'-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide

4-chloro-N'-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide

Cat. No.: B5019455
M. Wt: 330.8 g/mol
InChI Key: YHYJVCWQFZBUIQ-ZHACJKMWSA-N
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Chemical Reactions Analysis

4-chloro-N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-chloro-N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 4-chloro-N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide lies in its specific combination of functional groups, which confer distinct properties and reactivity patterns .

Properties

IUPAC Name

4-chloro-N'-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-23-15-8-4-12(5-9-15)16(21)10-11-19-20-17(22)13-2-6-14(18)7-3-13/h2-11,19H,1H3,(H,20,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYJVCWQFZBUIQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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